molecular formula C6H15NO B2880168 5-Amino-3-methylpentan-1-ol CAS No. 324760-87-4

5-Amino-3-methylpentan-1-ol

Cat. No.: B2880168
CAS No.: 324760-87-4
M. Wt: 117.192
InChI Key: RGFWQLHALIZEQV-UHFFFAOYSA-N
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Description

5-Amino-3-methylpentan-1-ol: is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylpentan-1-ol can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Amination of Alcohols: Another approach is the direct amination of 3-methylpentan-1-ol using ammonia or an amine source under high pressure and temperature, often in the presence of a catalyst like platinum or palladium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 5-Amino-3-methylpentan-2-one

    Reduction: 5-Amino-3-methylpentane

    Substitution: 5-Amino-3-methylpentyl chloride

Scientific Research Applications

5-Amino-3-methylpentan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and metabolic disorders.

    Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biocatalysis: The compound is employed in enzyme modification and biocatalysis processes, enhancing the efficiency and selectivity of enzymatic reactions.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence metabolic pathways, neurotransmitter systems, and signal transduction processes, depending on its specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylpentan-1-ol
  • 5-Amino-3-methylhexan-1-ol
  • 5-Amino-3-methylbutan-1-ol

Comparison

Compared to similar compounds, 5-Amino-3-methylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. For instance, the presence of both an amino and hydroxyl group on a pentane backbone allows for versatile reactivity and functionality, making it a valuable intermediate in various synthetic and industrial processes.

Properties

IUPAC Name

5-amino-3-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2-4-7)3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFWQLHALIZEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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